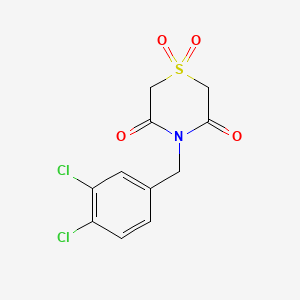

4-(3,4-Dichlorobenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of 3,4-Dichlorobenzyl chloride , which is an organic building block . It’s used in various chemical reactions, particularly in the synthesis of other complex organic compounds .

Synthesis Analysis

3,4-Dichlorobenzyl chloride has been used in Friedel-Crafts synthesis of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, a key intermediate for the synthesis of sertraline . It has also been used as an alkylating agent in the synthesis of poly(ether ketone)s having pendant sulfonic acid groups .Molecular Structure Analysis

The molecular structure of 3,4-Dichlorobenzyl chloride, a related compound, is Cl2C6H3CH2Cl . The exact structure of “4-(3,4-Dichlorobenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone” is not available in the search results.Chemical Reactions Analysis

Reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives . These new compounds and accompanying intermediates were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .Mécanisme D'action

Target of Action

Compounds with similar structures, such as dichlorobenzyl alcohol, have been known to act as a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections .

Mode of Action

It is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins . This is similar to the action of Dichlorobenzyl alcohol, which is known to have antibacterial, antiviral, and local anesthetic properties .

Biochemical Pathways

Compounds with similar structures, such as 3,4-dichlorobenzyl methylcarbamate, are known to inhibit cholinesterase or acetylcholinesterase (ache), forming unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes .

Pharmacokinetics

Similar compounds like dichlorobenzyl alcohol are used in over-the-counter products for symptomatic relief of acute sore throat and postoperative sore throat , suggesting that they have suitable bioavailability for therapeutic use.

Result of Action

Similar compounds like dichlorobenzyl alcohol are known to provide symptomatic relief of acute sore throat and postoperative sore throat , suggesting that they have a therapeutic effect at the cellular level.

Action Environment

Similar compounds like dichlorobenzyl alcohol are used in various environments as over-the-counter products for symptomatic relief of acute sore throat and postoperative sore throat , suggesting that they are stable and effective under a variety of conditions.

Propriétés

IUPAC Name |

4-[(3,4-dichlorophenyl)methyl]-1,1-dioxo-1,4-thiazinane-3,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO4S/c12-8-2-1-7(3-9(8)13)4-14-10(15)5-19(17,18)6-11(14)16/h1-3H,4-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKOJGMFDGXLRNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)CS1(=O)=O)CC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-Dichlorobenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{Octahydrocyclopenta[c]pyrrol-2-yl}oxolan-3-ol](/img/structure/B2393501.png)

![N-(4-chlorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2393504.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-1-sulfonamide](/img/structure/B2393505.png)

![2-(6-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2393506.png)

![5-Fluoro-N-[(4-thiophen-3-yloxan-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2393511.png)

![6-Methyl-3-[2-oxo-2-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2393515.png)